![molecular formula C12H14N2O2S2 B10809003 4-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide](/img/structure/B10809003.png)
4-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide
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Overview
Description
4-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide is a useful research compound. Its molecular formula is C12H14N2O2S2 and its molecular weight is 282.4 g/mol. The purity is usually 95%.
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Biological Activity
4-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide, also known as 4-(2-Methyl-1,3-thiazol-4-yl)benzene-1-sulfonamide, is a compound that has garnered attention due to its potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H10N2O2S2
- Molar Mass : 254.33 g/mol
- CAS Number : 1094460-88-4
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. The presence of the thiazole ring in this compound enhances its interaction with microbial targets, potentially leading to effective antibacterial and antifungal activities.
Case Study : A study demonstrated that thiazole-containing compounds exhibited activity against various strains of bacteria, with some derivatives showing effectiveness comparable to standard antibiotics like norfloxacin .
2. Antitumor Activity
Thiazole derivatives have been investigated for their anticancer properties. The structure-activity relationship (SAR) indicates that modifications in the thiazole and benzene rings can enhance cytotoxicity against cancer cell lines.
Compound | IC50 (µg/mL) | Target Cell Line |
---|---|---|
Compound 9 | 1.61 ± 1.92 | Anti-Bcl-2 Jurkat |
Compound 10 | 1.98 ± 1.22 | A-431 |
Research has shown that the presence of electron-donating groups, such as methyl groups on the phenyl ring, significantly increases the anticancer activity of these compounds .
3. Anticonvulsant Activity
Some thiazole derivatives have been evaluated for their anticonvulsant properties. The compound's ability to modulate neurotransmitter systems may contribute to its efficacy in preventing seizures.
Findings : In one study, a thiazole derivative demonstrated a high level of protection against tonic-clonic seizures in animal models, suggesting potential therapeutic applications in epilepsy .
The mechanisms through which this compound exerts its biological effects are still under investigation but may include:
- Enzyme Inhibition : Compounds containing thiazole rings often act as enzyme inhibitors, affecting pathways relevant to microbial survival and cancer cell proliferation.
- Receptor Interaction : The compound may interact with specific receptors involved in neurotransmission and cancer cell signaling pathways.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula for 4-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide is C15H14N2O2S with a molecular weight of approximately 302.41 g/mol. The compound features a thiazole ring, which is known for enhancing biological activity, particularly in antimicrobial and anticancer contexts.
Anticancer Properties
Research has demonstrated that derivatives of benzenesulfonamide, including this compound, exhibit potent anticancer activities. A study highlighted that certain benzenesulfonamide derivatives showed remarkable enzyme inhibition against carbonic anhydrase IX (CA IX), with IC50 values ranging from 10.93 to 25.06 nM. These compounds also induced apoptosis in cancer cell lines, such as MDA-MB-231, suggesting their potential as therapeutic agents in cancer treatment .
Antimicrobial Activity
The compound has been evaluated for its antibacterial properties. Inhibition of carbonic anhydrases present in bacteria can interfere with bacterial growth, making these sulfonamides promising candidates for developing new antimicrobial agents . The potential for these compounds to act against resistant strains is particularly noteworthy.
Table 1: Summary of Biological Activities
Activity Type | Target | IC50 Value (nM) | Reference |
---|---|---|---|
Anticancer | Carbonic Anhydrase IX | 10.93 - 25.06 | |
Antimicrobial | Bacterial Growth | Not specified |
Table 2: Comparison with Related Compounds
Compound Name | Activity Type | IC50 Value (nM) | Reference |
---|---|---|---|
6-Ethyl-7-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)... | Anticancer | 10.93 - 25.06 | |
4-Chloro-5-methylbenzenesulfonamide derivatives | Anticancer | Variable |
Case Study 1: Anticancer Evaluation
In a study focusing on new benzenesulfonamide derivatives, researchers synthesized various compounds and tested their effects on human cancer cell lines such as HCT-116 and MCF-7. The results indicated that modifications to the thiazole ring significantly influenced the anticancer activity of the compounds, highlighting the importance of structural diversity in drug design .
Case Study 2: Antimicrobial Testing
Another research effort assessed the antibacterial efficacy of sulfonamide derivatives against common pathogens. The study found that specific modifications enhanced antimicrobial activity, suggesting that further exploration into structure-activity relationships could yield effective treatments for resistant bacterial strains .
Properties
Molecular Formula |
C12H14N2O2S2 |
---|---|
Molecular Weight |
282.4 g/mol |
IUPAC Name |
4-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C12H14N2O2S2/c1-9-3-5-12(6-4-9)18(15,16)13-7-11-8-17-10(2)14-11/h3-6,8,13H,7H2,1-2H3 |
InChI Key |
KSWDPHOWLLNFRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC2=CSC(=N2)C |
solubility |
>42.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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